2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy- typically involves the ethoxylation of 4-hydroxycoumarin. The reaction conditions often include the use of ethanol as the ethoxylating agent and acidic catalysts to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy- may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction parameters ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones , dihydro derivatives , and various substituted coumarins .
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential and properties.
Medicine: Investigated for its role in therapies and agents.
Industry: Utilized in the production of dyes , fragrances , and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy- involves its interaction with various molecular targets and pathways :
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits enzyme activity.
Anticoagulant Activity: Inhibits the synthesis of clotting factors and interferes with the coagulation cascade.
Comparison with Similar Compounds
Similar Compounds
- 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
7-Methoxy-4-hydroxy-2H-1-benzopyran-2-one: (Herniarin)
7-Hydroxy-2H-1-benzopyran-2-one: (Umbelliferone)
Uniqueness
2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy- is unique due to its ethoxy group at the 7th position, which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
CAS No. |
55004-81-4 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-ethoxy-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-7-3-4-8-9(12)6-11(13)15-10(8)5-7/h3-6,12H,2H2,1H3 |
InChI Key |
BPWIJZQVCZRWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)O |
Origin of Product |
United States |
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